molecular formula C20H28ClN3O5 B13870952 Boc-His(pi-Bom)-OMe . HCl

Boc-His(pi-Bom)-OMe . HCl

Cat. No.: B13870952
M. Wt: 425.9 g/mol
InChI Key: VCAVJWDPSFJAGP-UHFFFAOYSA-N
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Description

Overview of Histidine Chemical Reactivity and the Challenges in Peptide Synthesis

Histidine presents unique challenges in peptide synthesis due to the nucleophilic nature of its imidazole (B134444) side chain. The imidazole ring contains two nitrogen atoms, the pi (π) and the tau (τ) nitrogens, both of which can participate in undesirable side reactions. These include:

Racemization: The imidazole side chain can catalyze the racemization of the activated histidine residue during peptide coupling, leading to a loss of stereochemical integrity.

Side-chain acylation: The imidazole nitrogens can be acylated by the activated carboxyl group of the incoming amino acid.

Modification during deprotection: The imidazole ring can be sensitive to certain deprotection conditions, leading to unwanted modifications.

To overcome these challenges, it is essential to protect the imidazole ring of histidine during peptide synthesis. The choice of the protecting group for the imidazole ring is critical to prevent these side reactions and ensure the successful synthesis of histidine-containing peptides.

Rationale for Multi-Functional Group Protection in Boc-His(pi-Bom)-OMe . HCl Design for Controlled Reactivity

The design of this compound is a strategic response to the reactivity challenges posed by histidine. Each protecting group serves a specific purpose, allowing for precise control over the reactivity of the different functional groups of the histidine molecule.

Boc Group: The tert-butoxycarbonyl (Boc) group protects the alpha-amino group. It is stable under a wide range of conditions but can be easily removed with mild acids, such as trifluoroacetic acid (TFA). This allows for the selective deprotection of the amino group to enable peptide bond formation. Comparative studies have shown that Boc-based protocols can achieve high coupling efficiencies for histidine derivatives. smolecule.com

Bom Group: The benzyloxymethyl (Bom) group is employed to protect the pi-nitrogen of the imidazole ring. This protection is crucial for preventing racemization and other side reactions associated with the imidazole side chain. glpbio.com The Bom group is stable to the acidic conditions used to remove the Boc group, ensuring that the side chain remains protected during the peptide chain elongation. It can be removed under different conditions, such as hydrogenolysis, allowing for orthogonal deprotection strategies.

OMe Group: The methyl ester (OMe) protects the carboxylic acid group. This prevents the amino acid from self-polymerizing and allows for the controlled activation of the carboxyl group for peptide bond formation. The methyl ester can be removed by saponification, typically using a base like lithium hydroxide (B78521).

The combination of these protecting groups in this compound provides a versatile and highly effective building block for the incorporation of histidine into peptides. This multi-layered protection strategy ensures that the peptide synthesis proceeds in a controlled and predictable manner, leading to the desired product with high purity and yield.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5.ClH/c1-20(2,3)28-19(25)22-17(18(24)26-4)10-16-11-21-13-23(16)14-27-12-15-8-6-5-7-9-15;/h5-9,11,13,17H,10,12,14H2,1-4H3,(H,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAVJWDPSFJAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CN1COCC2=CC=CC=C2)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical and Methodological Evolution of Histidine Protecting Group Chemistry

Early Strategies for Imidazole (B134444) Nitrogen Protection in Histidine Derivatives

Early efforts in peptide synthesis recognized the problematic nature of the unprotected histidine imidazole ring, which can lead to N-acylation and racemization. The initial strategies for protecting the imidazole nitrogen involved a variety of groups, each with its own set of advantages and, more notably, significant drawbacks. Among the earliest protecting groups employed were the benzyl (B1604629) (Bzl), 2,4-dinitrophenyl (Dnp), and p-toluenesulfonyl (Tos) groups.

The im-benzyl group, while offering some protection, was notoriously difficult to remove, often requiring harsh conditions that could damage the peptide chain. Furthermore, its use was associated with a gross level of racemization upon activation for coupling. The Dnp group, on the other hand, could be removed under milder conditions but introduced other complications. The solubility of Dnp-protected histidine derivatives was often poor, and the group's electron-withdrawing nature could lead to side reactions. The Tos group also presented challenges, including difficult removal and potential side reactions.

A critical issue with these early protecting groups was their presumed location on the τ-nitrogen of the imidazole ring, leaving the π-nitrogen lone pair of electrons available to catalyze racemization. This racemization occurs through the intramolecular base action of the π-nitrogen, which is a root cause of the problem during the activation of histidine derivatives for peptide coupling.

Protecting GroupKey AdvantagesSignificant Disadvantages
Benzyl (Bzl)Some protection against side reactions.Difficult to remove; High levels of racemization.
2,4-dinitrophenyl (Dnp)Milder removal conditions than Bzl.Poor solubility of derivatives; Potential for side reactions.
p-Toluenesulfonyl (Tos)Some stability during synthesis.Difficult removal; Potential for side reactions.

Development and Impact of the Benzyloxymethyl (Bom) Group in Histidine Chemistry

A significant breakthrough in histidine protection came with the introduction of the Benzyloxymethyl (Bom) group. Recognizing that the racemization of histidine is primarily induced by the π-nitrogen of the imidazole ring, the Bom group was specifically designed to block this position. This direct blockade of the π-nitrogen proved to be indispensable for the complete prohibition of side chain-induced racemization.

The N(π)-Bom group offered a much more satisfactory solution compared to previous protecting groups. Derivatives such as N(α)-t-Butoxycarbonyl-N(π)-benzyloxymethyl-L-histidine, the precursor to Boc-His(pi-Bom)-OMe . HCl, were prepared in good yield and exhibited convenient physical properties. The Bom group is stable under basic conditions and to trifluoroacetic acid (TFA), making it compatible with established classical and solid-phase peptide synthesis strategies without requiring significant changes to existing protocols.

The removal of the Bom group can be achieved cleanly and rapidly under specific conditions, such as with hydrogen bromide in trifluoroacetic acid or through catalytic hydrogenolysis. The effectiveness of the Bom group in suppressing racemization has been demonstrated in various peptide syntheses, including a solid-phase synthesis of 5-isoleucine-angiotensin II and a classical synthesis of trihistidine. The development of the Bom group was a pivotal moment in peptide chemistry, providing a reliable method to incorporate histidine into peptides with high chiral integrity.

Comparative Analysis of Protection Strategies: Boc-based vs. Fmoc-based Methodologies Relevant to this compound

The two predominant strategies in solid-phase peptide synthesis (SPPS) are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) methodologies. The choice of strategy dictates the type of protecting groups used for the amino acid side chains, including that of histidine. This compound is a key building block in the Boc-based approach.

In the Boc strategy, the N-terminal α-amino group is protected by the acid-labile Boc group, which is removed by treatment with an acid like trifluoroacetic acid (TFA). Consequently, the side-chain protecting groups must be stable to TFA and are typically removed at the final step with a stronger acid, such as hydrogen fluoride (B91410) (HF). The Bom group is well-suited for Boc chemistry due to its stability in TFA and its effective suppression of racemization.

In contrast, the Fmoc strategy employs the base-labile Fmoc group for N-terminal protection, which is removed with a base, typically piperidine. The side-chain protecting groups in Fmoc chemistry are acid-labile and are cleaved with TFA at the end of the synthesis. For histidine in Fmoc-SPPS, the most commonly used protecting group is the trityl (Trt) group. However, Fmoc-His(Trt)-OH is known to be prone to racemization, especially with base-mediated coupling methods.

To address the racemization issue in Fmoc chemistry, derivatives analogous to the Bom group, such as the Nπ-4-methoxybenzyloxymethyl (MBom) group, were developed. Studies have shown that Fmoc-His(MBom)-OH significantly reduces racemization compared to Fmoc-His(Trt)-OH. For instance, with HCTU/6-Cl-HOBt/DIPEA activation, the level of racemization for Fmoc-His(Trt)-OH increased from 1% to 7.8% with a 5-minute preactivation, whereas Fmoc-His(MBom)-OH showed only 0.3% racemization under the same conditions.

FeatureBoc-based Strategy (with this compound)Fmoc-based Strategy (with Fmoc-His(Trt)-OH)
Nα-ProtectionBoc (acid-labile)Fmoc (base-labile)
Side-Chain ProtectionStable to TFA, cleaved by strong acid (e.g., HF)Acid-labile (cleaved by TFA)
Histidine ProtectionBom (on π-nitrogen)Trt (on τ-nitrogen)
Racemization ControlExcellent, due to π-nitrogen protectionProne to racemization, especially with base-mediated coupling

Advanced Synthetic Methodologies for Boc His Pi Bom Ome . Hcl

Multi-Step Synthesis Pathways of Boc-His(pi-Bom)-OMe . HCl

The creation of this compound is a carefully orchestrated synthetic route that begins with the native amino acid, L-histidine. The pathway involves the sequential protection of the α-amino group and the imidazole (B134444) side chain, followed by esterification of the C-terminus and final conversion to its hydrochloride salt for enhanced stability and handling.

Nα-Protection Strategies: Introduction of the tert-Butoxycarbonyl (Boc) Group

The initial step in the synthesis is the protection of the α-amino group (Nα) of histidine with a tert-Butoxycarbonyl (Boc) group. wiley-vch.de This is a critical maneuver to prevent the amino group from participating in unintended reactions during subsequent synthetic steps. wiley-vch.de The Boc group is favored due to its stability under a range of conditions, yet it can be selectively removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). smolecule.com

The reaction typically involves treating histidine methyl ester with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like triethylamine. nih.gov This dual protection strategy, starting with the Boc group, is instrumental in minimizing side reactions and racemization during the subsequent esterification of the carboxyl group. smolecule.com Comparative studies have demonstrated that Boc-based protocols can achieve coupling efficiencies of up to 98% for histidine derivatives. smolecule.com

Imidazole Nπ-Protection: Regioselective Introduction of the Benzyloxymethyl (Bom) Group

With the α-amino group protected, the next strategic step is the protection of the imidazole side chain of histidine. The imidazole ring contains two nitrogen atoms, Nπ (N-1) and Nτ (N-3), which are both nucleophilic. To ensure regioselectivity and prevent unwanted side reactions during peptide synthesis, the π-nitrogen is protected with a benzyloxymethyl (Bom) group. smolecule.comnih.gov The Bom group is introduced via a Williamson ether synthesis, where the π-nitrogen reacts with benzyl (B1604629) chloromethyl ether in the presence of a base like diisopropylethylamine (DIPEA). smolecule.com This SN2 reaction results in a stable N-alkylated imidazole that is resistant to the acidic and basic conditions often encountered in peptide synthesis. smolecule.com

The selection of the Nπ position for protection is crucial as it effectively prevents racemization, a common issue with histidine derivatives. nih.govresearchgate.net The bulky Bom group also provides steric hindrance, further safeguarding the imidazole ring.

C-Terminal Esterification: Formation of the Methyl Ester (OMe)

Following the protection of both the α-amino and imidazole groups, the C-terminal carboxyl group is converted to a methyl ester (OMe). This esterification step is often achieved by reacting the protected histidine with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride, which first forms the histidine methyl ester hydrochloride with high yield. nih.gov Alternatively, coupling reagents can be employed to facilitate the esterification of the fully protected Boc-His(pi-Bom)-OH. smolecule.com

The methyl ester serves to protect the carboxyl group during subsequent peptide coupling reactions and can be selectively cleaved later in the synthetic sequence. nih.gov The choice of esterification method and reaction conditions is critical to maximize yield and prevent side reactions, such as the loss of protecting groups. ysu.am For instance, using 0.2 M methanolic HCl can achieve good to excellent conversion to the C-terminal methyl ester while preserving acid-sensitive side-chain protecting groups. ysu.am

Formation and Isolation as the Hydrochloride Salt

The final step in the synthesis is the formation and isolation of the target compound as a hydrochloride (HCl) salt. This is typically achieved by treating the fully protected and esterified histidine derivative with a solution of hydrogen chloride in an anhydrous solvent, such as dioxane or ether. wiley-vch.de The formation of the hydrochloride salt enhances the compound's crystallinity and stability, making it easier to handle, purify, and store. chemimpex.com It also ensures that the α-amino group, if deprotected during the process, is protonated, preventing it from participating in unwanted reactions. The resulting this compound is then isolated as a solid, often a white crystalline powder. chembk.com

Optimization of Reaction Conditions and Yield Parameters in this compound Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are carefully controlled throughout the multi-step synthesis include temperature, reactant concentration, reaction time, and the choice of solvents and catalysts. smolecule.com

For the Nα-Boc protection, the reaction is typically carried out at a controlled temperature to prevent side reactions. The stoichiometry of (Boc)₂O and the base is carefully adjusted to ensure complete protection of the amino group.

In the subsequent Nπ-Bom protection, the choice of base and solvent is critical for achieving high regioselectivity. The reaction temperature is also monitored to control the rate of reaction and minimize the formation of byproducts.

The esterification step requires careful selection of the coupling reagent and conditions to achieve high conversion without causing racemization. For example, using dimethylaminopropylcarbodiimide (DMTMM) with 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) in DMF at 0°C has been shown to result in 92% conversion. smolecule.com

The table below summarizes key optimization parameters for different synthetic steps:

Synthetic Step Parameter Optimized Condition Impact on Yield/Purity Reference
Nα-Boc ProtectionReagent Ratio2.3 equiv. (Boc)₂O, 5 equiv. TriethylamineEnsures complete protection, 69% yield. nih.gov
Nπ-Bom ProtectionBaseDiisopropylethylamine (DIPEA)Promotes regioselective SN2 reaction. smolecule.com
C-Terminal EsterificationCoupling ReagentDMTMM/HOAtAchieves 92% conversion, minimizes racemization. smolecule.com
C-Terminal EsterificationAcid Catalyst0.2 M Methanolic HClGood to excellent conversion, preserves protecting groups. ysu.am
Overall SynthesisTemperatureControlled at each step (e.g., 0°C for esterification)Increases reaction rate and minimizes side reactions. smolecule.com

Advanced Purification Techniques Employed in the Preparation of this compound

High purity of this compound is essential for its successful application in peptide synthesis. vulcanchem.com Therefore, advanced purification techniques are employed at various stages of the synthesis to remove impurities, regioisomers, and unreacted starting materials.

Column Chromatography: Silica gel column chromatography is a fundamental technique used to separate the desired product from reaction byproducts. vulcanchem.combris.ac.uk For instance, after the Nπ-Bom protection step, chromatography can be used to separate the desired Nπ-Bom isomer from the Nτ-Bom regioisomer. bris.ac.uk The choice of eluent system is critical for achieving good separation.

Recrystallization: This technique is often used to purify the final hydrochloride salt. vulcanchem.com By dissolving the crude product in a suitable solvent system and allowing it to slowly crystallize, highly pure crystals of this compound can be obtained.

High-Performance Liquid Chromatography (HPLC): For achieving the highest purity, especially for applications in pharmaceutical synthesis, preparative HPLC is often employed. vulcanchem.comuzh.ch This technique offers high resolution and can separate even closely related impurities. Reverse-phase HPLC with a C18 column is particularly effective for purifying protected amino acid derivatives.

Analytical Techniques for Purity Confirmation: The purity of the final product is confirmed using a battery of analytical methods, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify the correct regioisomer. vulcanchem.combris.ac.uk

Mass Spectrometry (MS): To verify the molecular weight of the compound. vulcanchem.com

Chiral HPLC Analysis: To ensure the stereochemical integrity of the L-histidine derivative. vulcanchem.com

The following table outlines the application of different purification techniques in the synthesis of this compound:

Purification Technique Stage of Application Purpose Reference
Column ChromatographyAfter Nπ-Bom protectionSeparation of regioisomers and byproducts. vulcanchem.combris.ac.uk
RecrystallizationFinal product isolationTo obtain high-purity crystalline solid. vulcanchem.com
Preparative HPLCFinal purificationTo achieve >98% purity for demanding applications. vulcanchem.comuzh.ch

Mechanistic Investigations of Chemical Transformations Involving Boc His Pi Bom Ome . Hcl

Elucidation of Peptide Bond Formation Mechanisms Utilizing Boc-His(pi-Bom)-OMe . HCl as a Building Block

The synthesis of peptides is a cornerstone of bioorganic chemistry, requiring the sequential and controlled formation of amide (peptide) bonds between amino acids. smolecule.com The compound this compound serves as a valuable building block for incorporating histidine into a peptide chain. Current time information in Rotterdam-The Hague, NL. Its structure is specifically designed to manage the reactivity of the various functional groups: the α-amino group is protected by the tert-butoxycarbonyl (Boc) group, the nucleophilic imidazole (B134444) side chain is protected at the π-nitrogen by the benzyloxymethyl (Bom) group, and the C-terminus is a methyl ester (OMe). smolecule.com

For this compound to be used as the N-terminal residue in a peptide coupling reaction, the methyl ester must first be converted to a carboxylic acid. This is typically achieved through saponification (see section 4.2.3). Once the free carboxylic acid, Boc-His(pi-Bom)-OH, is obtained, it can be coupled with the free amino group of another amino acid or peptide.

The mechanism of peptide bond formation involves two key steps:

Activation of the Carboxyl Group: The carboxylic acid of Boc-His(pi-Bom)-OH is converted into a more reactive species. This is essential because a direct reaction between a carboxylic acid and an amine is a slow acid-base reaction rather than a productive amide bond formation. nih.gov Activation is commonly achieved using coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide (B1669883), DCC) or onium salts (e.g., HATU, HBTU). smolecule.comtotal-synthesis.com

Using Carbodiimides (DCC): The carboxylate attacks the protonated DCC to form a highly reactive O-acylisourea intermediate. This intermediate is a potent acylating agent.

Nucleophilic Attack: The free α-amino group of the incoming amino acid (the C-terminal partner) acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate. This attack forms a tetrahedral intermediate which then collapses to form the new peptide bond, releasing dicyclohexylurea (DCU) as a byproduct. total-synthesis.com

The presence of the Boc and pi-Bom protecting groups is critical during this process. The Boc group prevents the α-amino group of the histidine derivative from self-polymerizing or reacting intramolecularly. The pi-Bom group on the imidazole ring prevents side reactions such as N-acylation and, crucially, suppresses racemization at the α-carbon (see section 4.3.1). smolecule.comresearchgate.net

Chemical Deprotection Mechanisms of Boc, pi-Bom, and OMe Groups

Selective removal of the protecting groups is a fundamental aspect of peptide synthesis, allowing for chain elongation and the eventual liberation of the final peptide. The protecting groups on this compound are designed to be removed under different conditions.

The tert-butoxycarbonyl (Boc) group is a standard acid-labile protecting group for amines. peptide.comresearchgate.net It is stable to basic conditions and hydrogenolysis but is efficiently removed by strong acids like trifluoroacetic acid (TFA), often used in a solution with dichloromethane (B109758) (DCM). total-synthesis.compeptide.com

The deprotection mechanism proceeds via an E1 elimination pathway:

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA). commonorganicchemistry.comacsgcipr.orgmasterorganicchemistry.com This makes the carbonyl carbon more electrophilic.

Fragmentation: The C-O bond of the tert-butyl group cleaves to form two stable intermediates: a resonance-stabilized carbamic acid and a stable tert-butyl cation. total-synthesis.comcommonorganicchemistry.com

Decarboxylation: The carbamic acid intermediate is unstable and rapidly decomposes, releasing carbon dioxide (CO2) gas and the free, protonated α-amino group. commonorganicchemistry.commasterorganicchemistry.com

Cation Trapping: The released tert-butyl cation is a reactive electrophile that can cause unwanted side reactions, such as the alkylation of sensitive residues like tryptophan or methionine. nih.govpeptide.com To prevent this, "scavenger" nucleophiles like water, triisopropylsilane (B1312306) (TIS), or thioanisole (B89551) are typically added to the deprotection cocktail to trap the cation. nih.govacsgcipr.org

Table 1: Common Reagents and Scavengers in Boc Deprotection

Reagent/ScavengerRole in DeprotectionReference
Trifluoroacetic Acid (TFA)Strong acid that catalyzes the cleavage of the Boc group. total-synthesis.comacsgcipr.org
Dichloromethane (DCM)Common solvent for the deprotection reaction. peptide.com
Water (H₂O)Scavenger that quenches the tert-butyl cation. nih.gov
Triisopropylsilane (TIS)Scavenger that reduces the tert-butyl cation. acsgcipr.org
ThioanisoleScavenger that traps the tert-butyl cation via aromatic substitution. nih.gov

The N-pi-benzyloxymethyl (Bom) group is employed to protect the imidazole side chain of histidine. It is stable to the acidic conditions used for Boc removal (e.g., TFA) but can be cleaved by stronger methods like hydrogenolysis or strong acids. smolecule.comresearchgate.netscispace.com

Hydrogenolytic Cleavage: This is a mild and common method for removing benzyl-type protecting groups. thieme-connect.de The mechanism involves catalytic hydrogenation.

Catalyst and Hydrogen Source: The reaction is carried out with a transition metal catalyst, typically palladium on carbon (Pd/C) or palladium black, under an atmosphere of hydrogen gas (H₂). thieme-connect.denih.gov

Cleavage: The benzylic C-O bond of the Bom group is reductively cleaved on the surface of the catalyst. The reaction yields the deprotected histidine residue, toluene, and formaldehyde (B43269). The liberation of formaldehyde can sometimes lead to side reactions, necessitating the use of scavengers. researchgate.net

Acidic Cleavage: The Bom group is resistant to standard TFA treatment but can be removed by very strong acids such as hydrogen fluoride (B91410) (HF), trifluoromethanesulfonic acid (TFMSA), or hydrogen bromide in acetic acid (HBr/AcOH). researchgate.net This method is often used in the final deprotection step in Boc-based solid-phase peptide synthesis. The mechanism is an SN1-type cleavage where the ether oxygen is protonated by the strong acid, leading to the departure of the stabilized benzyloxymethyl cation. This cation can then be trapped by scavengers. A significant drawback is the concurrent formation of formaldehyde, which can modify other amino acid residues. researchgate.netresearchgate.net

Saponification is the base-promoted hydrolysis of an ester to yield a carboxylate salt and an alcohol. masterorganicchemistry.com In the context of this compound, this reaction is necessary to generate the free carboxylate required for peptide coupling. researchgate.net

The mechanism is a classic nucleophilic acyl substitution:

Nucleophilic Attack: A hydroxide (B78521) ion (from a base like LiOH or NaOH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the methyl ester. masterorganicchemistry.comlibretexts.org This breaks the π-bond of the carbonyl and forms a tetrahedral alkoxide intermediate.

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond reforms, and the methoxide (B1231860) ion (⁻OCH₃) is ejected as the leaving group. libretexts.org

Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This is a highly favorable and essentially irreversible acid-base reaction that drives the equilibrium towards the products: the carboxylate salt and methanol (B129727). masterorganicchemistry.com An acidic workup is subsequently required to protonate the carboxylate and obtain the free carboxylic acid.

It is important to perform saponification under carefully controlled conditions, as basic conditions can sometimes promote racemization at the α-carbon, although this is less of a concern for N-protected amino acids compared to peptide esters. researchgate.netcdnsciencepub.com

Unwanted Chemical Side Reactions and Their Prevention during Synthetic Manipulations

Histidine is one of the amino acids most susceptible to racemization (loss of stereochemical integrity at the α-carbon) during peptide coupling reactions. peptide.comacs.orgnih.gov This side reaction is highly undesirable as it leads to the formation of diastereomeric peptides that are difficult to separate and can have altered biological activity.

The mechanism of histidine racemization is facilitated by the imidazole side chain itself. During the activation step of the carboxyl group (e.g., formation of the O-acylisourea or another active ester), the un-protected π-nitrogen of the imidazole ring can act as an internal base. nih.govnih.govcore.ac.uk It abstracts the proton from the α-carbon, leading to the formation of an enolate or, more commonly, facilitating the cyclization to an optically labile oxazolone (B7731731) (azlactone) intermediate. peptide.comnih.gov This intermediate readily loses its stereochemical information, and subsequent reaction with an amine nucleophile yields a mixture of L- and D-histidine-containing peptides.

The use of the N-pi-Bom protecting group is a highly effective strategy to suppress this racemization pathway. nih.govpeptide.com The mechanism of suppression is twofold:

Steric Hindrance: The bulky benzyloxymethyl group attached to the π-nitrogen physically blocks its ability to act as an intramolecular base and abstract the α-proton. smolecule.com

Electronic Effect: The Bom group reduces the basicity and nucleophilicity of the π-nitrogen, making it a much less effective catalyst for the proton abstraction required for racemization. smolecule.comnih.gov

By protecting the π-nitrogen, the primary pathway for racemization is shut down. Studies have shown that coupling of N-pi-protected histidine derivatives results in significantly lower levels of epimerization compared to N-tau-protected or unprotected histidine. nih.gov

Table 2: Comparative Racemization of Histidine Derivatives

Histidine DerivativeProtection SiteCoupling ConditionsRacemization (%)Reference
Fmoc-His(Trt)-OHτ-NitrogenHCTU/DIPEA, 5 min pre-activation7.8% nih.gov
Fmoc-His(MBom)-OHπ-NitrogenHCTU/DIPEA, 5 min pre-activation0.3% nih.gov
Z-Ala-His-Pro-OHπ-Nitrogen (Bom)TBTU/DIPEA0.3%

This demonstrates the critical importance of selecting the appropriate side-chain protecting group for histidine to ensure the chemical and stereochemical integrity of the final synthetic peptide.

Strategies for Mitigating Formaldehyde-Related Side Reactions during Bom Cleavage

The Nπ-benzyloxymethyl (Bom) group is a widely utilized protecting group for the imidazole side chain of histidine in Boc-based solid-phase peptide synthesis (SPPS). researchgate.net Its primary advantage is the effective suppression of racemization during the coupling of the histidine residue. researchgate.netnih.gov However, the acid-catalyzed cleavage of the Bom group, typically performed with strong acids like hydrogen fluoride (HF) or trifluoroacetic acid (TFA), is accompanied by the release of formaldehyde. researchgate.netug.edu.pl This liberated formaldehyde is a reactive electrophile that can lead to several undesired side reactions, modifying susceptible amino acid residues within the peptide chain and compromising the purity and integrity of the final product. researchgate.netresearchgate.net

The primary side reactions initiated by formaldehyde include:

Thiazolidine (B150603) Formation : In peptides with an N-terminal cysteine, formaldehyde can react to form a stable five-membered thiazolidine ring, effectively capping the N-terminus. ug.edu.plissuu.com

Modification of Tryptophan : The indole (B1671886) side chain of tryptophan can be modified by formaldehyde. researchgate.net

N-Terminal Modification : The α-amino group of the N-terminal residue can react with formaldehyde, leading to formylation or other adducts. researchgate.net

Alkylation of Methionine : While less direct, formaldehyde can contribute to a complex reaction environment where other side-chain modifications, such as the alkylation of methionine, can be exacerbated. researchgate.net

To counteract these detrimental side reactions, a common and effective strategy is the addition of "scavengers" to the cleavage cocktail. These are nucleophilic species designed to preferentially react with and neutralize the liberated formaldehyde before it can modify the peptide. researchgate.netresearchgate.net

Extensive research has identified several effective formaldehyde scavengers. Hydroxylamine derivatives, in particular, have proven to be highly efficient. researchgate.netresearchgate.net Methoxyamine hydrochloride (MeONH₂·HCl) is frequently recommended for peptides containing His(Bom), often used at a concentration of 5 equivalents. researchgate.net Its efficacy was demonstrated in studies with model peptides, where its inclusion in the HF/p-cresol cleavage mixture was essential for suppressing formaldehyde-induced modifications. researchgate.net

Other compounds have also been investigated for their scavenging ability. A study using MALDI TOF mass spectrometry to analyze the reversal of formaldehyde adducts on the model peptide Angiotensin I demonstrated that agents like 2-imidazolidinone, ascorbic acid, and tris(hydroxymethyl)aminomethane (Tris) can effectively regenerate the native peptide from its methylene (B1212753) adducts. nih.govresearchgate.net

The following table summarizes various scavengers used to mitigate formaldehyde-related side reactions during the deprotection of Bom-protected histidine.

ScavengerRecommended Use/ContextKey Findings & Citations
Methoxyamine hydrochloride (MeONH₂·HCl) Recommended for His(Bom) cleavage (5 equiv.). researchgate.netEfficiently suppresses formaldehyde-related side reactions during strong acid (HF, TFA) treatment. researchgate.netresearchgate.net
Hydroxylamine derivatives General use in strong acid deprotection.Found to be essential for suppressing modifications from formaldehyde generation during HF reaction. researchgate.net
Cysteine hydrochloride (Cys·HCl) Used as a formaldehyde scavenger.Can lead to the formation of intractable and sticky solids after HF removal, making it less practical. researchgate.net
2-Imidazolidinone Demonstrated as an effective scavenger in solution.Significantly reversed formaldehyde adducts on Angiotensin I, driving the equilibrium toward the native peptide. nih.govresearchgate.net
Ascorbic acid Demonstrated as an effective scavenger in solution.Shown to reverse formaldehyde fixation of Angiotensin I by reducing methylene adducts. nih.govresearchgate.net
Tris(hydroxymethyl)aminomethane (Tris) Demonstrated as an effective scavenger in solution.Capable of regenerating the native species from mono- and di-methylene adducts. nih.govresearchgate.net
Thioanisole, Dimethyl sulfide, 2-Mercaptopyridine, etc. General scavengers in cleavage cocktails.Often included to scavenge various electrophilic species, including carbocations and formaldehyde byproducts. researchgate.net

Prevention of Acyl Transfer and Other Undesired Intra- and Intermolecular Reactions

Beyond the issues related to Bom group cleavage, the inherent reactivity of the histidine side chain poses other challenges during peptide synthesis, namely the risk of racemization and undesired intra- or intermolecular reactions like acyl transfer. nih.govnih.gov The selection of an appropriate side-chain protecting group and its specific point of attachment to the imidazole ring are critical for preventing these side reactions. issuu.com

The imidazole ring of histidine contains two nitrogen atoms, Nπ (N-1) and Nτ (N-3), both of which are nucleophilic. issuu.com The unprotected imidazole ring, particularly the Nπ atom, can act as an intramolecular base, abstracting the α-proton of the activated amino acid. nih.govissuu.com This leads to the formation of an enolate intermediate, which can subsequently be re-protonated from either face, resulting in racemization (epimerization) of the chiral center. nih.govissuu.com

Furthermore, the nucleophilic character of the unprotected imidazole side chain makes it susceptible to acylation, which can lead to deleterious acyl transfer reactions. nih.govcigb.edu.cu If the side chain is acylated, it can create a reactive intermediate that transfers the acyl group to another nucleophile, such as the α-amino group of the growing peptide chain, leading to sequence scrambling or the formation of branched peptides. issuu.com Intramolecular cyclization is another potential side reaction for unprotected or inappropriately functionalized histidine residues. nih.govuminho.pt

The use of the Nπ-Bom protecting group on Boc-His-OMe, as in Boc-His(pi-Bom)-OMe·HCl , is a specific and effective strategy to circumvent these issues.

Prevention of Racemization : By blocking the Nπ position, the Bom group sterically and electronically hinders the nitrogen's ability to participate in the autocatalytic proton abstraction that initiates racemization. researchgate.netnih.govissuu.com This ensures the chiral integrity of the histidine residue during its activation and coupling.

Prevention of Acyl Transfer : Protection of the imidazole ring, especially at the highly nucleophilic Nπ position, prevents its unintended acylation during coupling steps. nih.gov This eliminates the pathway for subsequent acyl transfer side reactions, ensuring the correct peptide sequence is assembled. cigb.edu.cu

Suppression of Intramolecular Cyclization : By occupying the reactive site on the imidazole ring, the Bom group prevents side reactions such as intramolecular cyclization with other reactive moieties that might be present on the peptide. nih.gov

The strategic placement of the protecting group is paramount. While the Nτ position is sterically more accessible and therefore more commonly the site of protection, protecting the Nπ position is more effective at suppressing racemization. issuu.com The Nπ-Bom group thus represents a superior choice for maintaining the stereochemical and structural fidelity of histidine-containing peptides during synthesis.

The following table summarizes key undesired reactions involving the histidine side chain and the role of Nπ-protection in their prevention.

Undesired ReactionMechanistic OriginRole of Nπ-Bom ProtectionCitations
Racemization (Epimerization) Intramolecular base catalysis by the Nπ atom, leading to α-proton abstraction and enolization.Blocks the Nπ atom, preventing its participation in the autocatalytic process. researchgate.netnih.govissuu.com
Acyl Transfer Nucleophilic attack by the unprotected imidazole ring on an activated carboxyl group, followed by transfer of the acyl group.Prevents the initial acylation of the imidazole side chain, thus blocking the pathway for acyl transfer. issuu.comnih.govcigb.edu.cu
Intramolecular Cyclization Nucleophilic attack by the imidazole ring on an internal electrophilic group within the same peptide chain.Occupies the nucleophilic site on the imidazole ring, preventing it from participating in cyclization reactions. nih.govuminho.pt

Role and Efficacy of Boc His Pi Bom Ome . Hcl in Chemical Synthesis Strategies

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols and Methodological Advantages

Boc-His(pi-Bom)-OMe . HCl is primarily adapted for Boc-based Solid-Phase Peptide Synthesis (SPPS) after saponification of its methyl ester to the free carboxylic acid, yielding Boc-His(pi-Bom)-OH. The integration of this derivative into SPPS protocols offers significant methodological advantages, chiefly centered on the prevention of racemization, a notorious problem associated with histidine residues. peptide.compeptide.comnih.gov

Histidine is highly susceptible to racemization during the activation step of peptide coupling due to the catalytic effect of the unprotected imidazole (B134444) side chain's π-nitrogen. peptide.compeptide.com This can lead to the formation of diastereomeric impurities that are difficult to separate from the target peptide. The benzyloxymethyl (Bom) group is strategically employed to mitigate this issue. It protects the imidazole nitrogen, effectively suppressing epimerization during coupling reactions. peptide.compeptide.com While other protecting groups for histidine exist in Boc chemistry, such as 2,4-dinitrophenyl (Dnp) and tosyl (Tos), the Bom group is recognized for its superior efficacy in maintaining the chiral integrity of the histidine residue. peptide.compeptide.com

The standard Boc-SPPS workflow involves the following steps when using this building block:

Deprotection: The temporary Nα-Boc group is removed using a moderately acidic solution, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.com

Neutralization: The resulting TFA salt of the N-terminal amine is neutralized, often with a tertiary amine like diisopropylethylamine (DIEA), to enable the subsequent coupling reaction. peptide.com

Coupling: The next Boc-protected amino acid is activated and coupled to the newly freed N-terminus of the resin-bound peptide.

Final Cleavage: Upon completion of the peptide sequence, the peptide is cleaved from the solid support, and all permanent side-chain protecting groups, including the Bom group, are removed simultaneously. This step typically requires a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF). wikipedia.org

The primary advantage of incorporating the Bom-protected histidine is the significant enhancement of the final peptide's purity by minimizing racemization. peptide.comnih.gov This is particularly crucial in the synthesis of long peptides or peptides intended for therapeutic applications where stereochemical purity is paramount. Despite its higher cost compared to other histidine derivatives, its use is invaluable when preventing racemization is a critical concern. peptide.compeptide.com

Table 1: Key Protecting Groups in Boc-SPPS and Their Roles

Protecting Group Protected Functionality Typical Removal Reagent Purpose
Boc (tert-butyloxycarbonyl) α-Amino group TFA (Trifluoroacetic acid) Temporary protection between coupling steps
Bom (Benzyloxymethyl) Histidine imidazole side chain HF (Hydrogen Fluoride) Permanent protection; suppresses racemization

| Bzl (Benzyl-based groups) | Various side chains (e.g., Ser, Thr, Asp, Glu) | HF (Hydrogen Fluoride) | Permanent protection during synthesis |

Applications in Solution-Phase Peptide Synthesis Methodologies

The structure of this compound, with its C-terminal methyl ester, is well-suited for classical solution-phase peptide synthesis. researchgate.net In this methodology, peptide chains are elongated stepwise or via fragment condensation in a homogenous solution.

The Boc/Bzl (benzyl) protection strategy is a common choice for solution-phase synthesis. researchgate.netbachem.com The Bom group, being a benzyl-based ether, is fully compatible with this approach. The synthesis typically proceeds by activating the carboxylic acid of one amino acid (or peptide fragment) and reacting it with the deprotected N-terminus of another, which in this case would be the histidine methyl ester after neutralization of the HCl salt and removal of the Nα-Boc group.

A typical sequence for its use in a solution-phase coupling would be:

The Nα-Boc group of Boc-His(pi-Bom)-OMe is removed using TFA.

The resulting amine is neutralized.

This compound is then coupled with another Nα-protected amino acid (e.g., Boc-Ala-OH) using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC).

The resulting dipeptide's C-terminal methyl ester can be saponified (hydrolyzed) to a carboxylic acid to allow for further chain elongation at the C-terminus, or its Nα-Boc group can be removed for elongation at the N-terminus.

The urethane (B1682113) moiety of the N-terminal Boc group also contributes to reducing epimerization during the activation state in solution-phase synthesis. researchgate.net The use of the Bom group provides an additional, robust layer of protection against racemization for the histidine residue itself.

Utilization in the Construction of Complex Molecular Architectures and Non-Canonical Peptides

The synthesis of complex peptides, such as those with long sequences, cyclic structures, or post-translational modifications, demands high fidelity at every coupling step. The accumulation of even minor side products, including diastereomers from racemization, can severely impact the yield and purity of the final product. Proper protecting group strategies are essential for the successful construction of these complex architectures. nih.gov

The use of Boc-His(pi-Bom)-OH in SPPS provides the high level of stereochemical control necessary for these demanding syntheses. By effectively preventing racemization at the histidine position, it ensures that the correct peptide isomer is propagated throughout the synthesis. This is critical for maintaining the specific three-dimensional structure required for the biological activity of complex peptides and small proteins.

Furthermore, while histidine itself is a canonical amino acid, the Bom protecting group can be leveraged in strategies to create non-canonical structures. The stability of the Bom group under various conditions, apart from strong acidolysis, allows for orthogonal deprotection schemes where other protecting groups can be selectively removed to perform on-resin modifications or cyclizations, expanding the toolkit for building complex molecular architectures. nih.gov

Comparative Efficiency and Selectivity in Advanced Synthetic Schemes

The choice of a protecting group for the histidine side chain in Boc-SPPS involves a trade-off between cost, stability, and the prevention of side reactions. A comparison with other common protecting groups highlights the specific advantages of the Bom group.

vs. Boc-His(Tos)-OH (Tosyl): The tosyl group is labile and can be cleaved by HOBt, an additive often used in coupling reactions to... reduce racemization. peptide.compeptide.com This premature deprotection can lead to unwanted side reactions at the imidazole nitrogen. The Bom group is stable under these conditions.

vs. Boc-His(Dnp)-OH (2,4-dinitrophenyl): The Dnp group is very stable to the acidic conditions of Boc-SPPS and requires a separate deprotection step using a nucleophile like thiophenol before the final cleavage. peptide.compeptide.com While stable, it does not suppress racemization as effectively as the Bom group. peptide.com

vs. Unprotected Histidine: Using unprotected histidine leads to significant racemization and potential side reactions like acylation at the imidazole nitrogen. peptide.com

The primary advantage of the Bom group is its selectivity in function: it is singularly effective at suppressing racemization while remaining stable throughout the synthesis until the final HF cleavage. peptide.comnih.gov However, a potential side reaction associated with the Bom group is the release of formaldehyde (B43269) during HF cleavage, which can react with other residues, particularly N-terminal cysteine. nih.gov This can be mitigated by using specific scavengers in the cleavage cocktail. nih.gov

Table 2: Comparison of Histidine Side-Chain Protecting Groups in Boc-SPPS

Protecting Group Racemization Suppression Stability to TFA Deprotection Conditions Key Advantages/Disadvantages
None Poor N/A N/A High risk of racemization and side reactions. peptide.com
Tos (Tosyl) Moderate Stable HOBt, HF Prone to cleavage during coupling. peptide.compeptide.com
Dnp (2,4-dinitrophenyl) Moderate Stable Thiophenol, then HF Requires an extra deprotection step. peptide.compeptide.com

| Bom (Benzyloxymethyl) | Excellent | Stable | HF | Excellent racemization suppression; higher cost; potential formaldehyde side reaction. peptide.compeptide.comnih.gov |

Analytical Methodologies for the Characterization of Boc His Pi Bom Ome . Hcl and Its Intermediates

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS))

Spectroscopic methods are indispensable for the definitive structural elucidation of Boc-His(pi-Bom)-OMe . HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure by mapping the chemical environments of protons (¹H NMR). bris.ac.uk In the case of this compound, specific signals confirm the presence and positioning of the protecting groups and the core histidine structure. For instance, characteristic signals for the benzyloxymethyl (Bom) group are observed around δ 4.55 (singlet, 2H) and δ 7.35 (multiplet, 5H). smolecule.com The tert-butoxycarbonyl (Boc) group typically shows a singlet for its nine protons at approximately δ 1.44 ppm. The position of the protecting group on the imidazole (B134444) ring significantly influences the chemical shifts of nearly all protons in the molecule, a key factor in distinguishing between regioisomers. bris.ac.uk

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to confirm its elemental composition. For this compound, electrospray ionization mass spectrometry (ESI-MS) is commonly used. It confirms the molecular weight by identifying the [M+H]⁺ ion. smolecule.com High-resolution mass spectrometry (HRMS) offers even greater precision, confirming the molecular weight with an accuracy of ±5 ppm, which is crucial for verifying the correct molecular formula.

Technique Purpose Typical Observations for this compound
¹H NMRStructural ConfirmationSignals for Boc, Bom, and histidine protons at characteristic chemical shifts. smolecule.com
Mass Spectrometry (MS)Molecular Weight DeterminationDetection of the [M+H]⁺ ion. smolecule.com
High-Resolution MS (HRMS)Elemental Composition VerificationHigh accuracy mass measurement (±5 ppm).

Chromatographic Purity Assessment and Enantiomeric Purity Analysis (e.g., High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the chemical purity of this compound. chemicalbook.com A typical method involves a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA). This allows for the separation of the main compound from any synthesis-related impurities or degradation products. Purity levels are often expected to be ≥99.5%. smolecule.com

Enantiomeric purity analysis is critical because racemization can occur during the synthesis of amino acid derivatives, particularly histidine. bachem.com Chiral HPLC is employed to separate the L- and D-enantiomers. bris.ac.uk This is often performed after hydrolysis of the peptide to its constituent amino acids. nih.gov The use of pre-loaded resins, produced under conditions optimized to minimize racemization, is a common strategy to ensure high chiral purity. bachem.com The determination of chiral purity is a critical quality attribute for peptide therapeutics. nih.gov

Analysis Type Method Key Parameters
Chemical PurityHPLCC18 column, Water/Acetonitrile gradient with 0.1% TFA.
Enantiomeric PurityChiral HPLCSeparation of L- and D-enantiomers, often after acid hydrolysis. bris.ac.uknih.gov

Elemental Analysis and Titrimetric Methods for Salt Determination

Titrimetric methods are employed for the accurate quantification of the hydrochloride salt content. The main forms of chlorine in amino acid-N-formic anhydride, a related intermediate, are amino acid hydrochloride salt and amino acid acyl chlorides. google.com For hydrochloride salts of amino acids, titration can be used to determine the chloride content. 123helpme.comscielo.br One method involves titrating the chloride ion with a standardized solution of mercury(II) nitrate. scielo.br Another approach is neutralization titration, where removing the hydrogen chloride from the sample solution is a key step for accurate purity determination. researchgate.net The chloride content specification for this compound is typically in the range of 18.5–19.5%. smolecule.com

Analysis Methodology Purpose
Elemental CompositionElemental AnalyzerConfirms the percentage of C, H, N, and Cl in the compound. bachem.com
Salt ContentTitrimetry (e.g., with Mercury(II) nitrate)Quantifies the hydrochloride (HCl) content. scielo.br
PurityNeutralization TitrationDetermines purity after removal of HCl. researchgate.net

Comparative Academic Studies of Histidine Protecting Groups Relative to Pi Bom

Benchmarking the pi-Bom Group against Other Nπ-Protecting Groups (e.g., Trityl (Trt), Dinitrophenyl (Dnp), Tosyl (Tos), tert-Butoxymethyl (Bum), Methoxybenzyloxymethyl (MBom)) in Terms of Performance and Utility

The effectiveness of an imidazole (B134444) protecting group is assessed based on several factors: its ability to prevent racemization, its stability during the coupling and deprotection cycles of the Nα-protecting group, and the conditions required for its final removal. The pi-Bom group has been extensively benchmarked against other common protecting groups used in both Boc and Fmoc strategies.

Histidine is particularly susceptible to racemization, a process facilitated by the Nπ-nitrogen of the imidazole ring. tu-darmstadt.denih.gov Protecting this specific nitrogen is the most effective strategy to maintain the chiral integrity of the amino acid during coupling. nih.gov The pi-Bom group was developed for this purpose, primarily for use in Boc/benzyl (B1604629) (Bzl) solid-phase peptide synthesis (SPPS). ug.edu.pltu-darmstadt.de It effectively suppresses side chain-induced racemization. researchgate.net

Other protecting groups for the histidine imidazole ring include:

Trityl (Trt): This is a bulky group commonly used in the Fmoc/tBu strategy. While widely used, it does not completely prevent the risk of racemization, especially during slow, base-mediated coupling reactions. tu-darmstadt.denih.gov

Dinitrophenyl (Dnp): Used in the Boc/Bzl strategy, the Dnp group is an electron-withdrawing group that reduces the basicity of the imidazole ring. ug.edu.plcore.ac.uk However, its removal can be problematic and is not compatible with certain ligation chemistries. researchgate.net

Tosyl (Tos): Another group employed in Boc chemistry, Tos is an electron-withdrawing group that is removed under strong acidic conditions like hydrogen fluoride (B91410) (HF). ug.edu.plresearchgate.net

tert-Butoxymethyl (Bum): This group was developed as a trifluoroacetic acid (TFA)-labile analogue of Bom for use in Fmoc-SPPS. researchgate.nettu-darmstadt.de Like Bom, it protects the Nπ-nitrogen and prevents racemization. However, the synthesis of the Fmoc-His(π-Bum)-OH derivative can be challenging. researchgate.net

Methoxybenzyloxymethyl (MBom): The MBom group has proven very effective at suppressing racemization in Fmoc chemistry. tu-darmstadt.deresearchgate.net Its primary drawback is the potential for the methoxybenzyl cation, formed during cleavage, to cause alkylation side reactions. tu-darmstadt.de

The following table provides a comparative overview of these protecting groups.

Orthogonal Protection Schemes in Peptide Synthesis Incorporating Boc-His(pi-Bom)-OMe . HCl

Orthogonal protection schemes are a cornerstone of modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. researchgate.netrsc.org This is achieved by using groups that are cleaved by distinct chemical mechanisms. researchgate.net A typical SPPS strategy involves a temporary Nα-protecting group, which is removed at each cycle, and "permanent" side-chain protecting groups that remain until the final cleavage step. uwec.edu

The use of this compound fits perfectly within the Boc/Bzl orthogonal strategy. iris-biotech.de In this scheme:

The Nα-Boc group serves as the temporary protection. It is labile to moderate acid (e.g., TFA) and is removed at the beginning of each coupling cycle. uwec.edu

The Nπ-Bom group on the histidine side chain, along with benzyl-based (Bzl) protecting groups on other amino acid side chains (e.g., Asp(OBzl), Glu(OBzl), Ser(Bzl)), act as the "permanent" protection. uwec.edu

These Bzl-type groups, including Bom, are stable to the repetitive TFA treatments used to remove the Nα-Boc group. researchgate.net

The orthogonality between the acid-labile Boc group (removed by TFA) and the much more acid-stable Bom group (requiring HF for removal) is critical. This ensures that the histidine side chain remains protected throughout the chain assembly, preventing side reactions and racemization. researchgate.netsmolecule.com The methyl ester (-OMe) on the C-terminus is typically used in solution-phase synthesis or for creating peptide fragments and would be cleaved by saponification if a C-terminal acid is desired.

Advantages and Limitations of the pi-Bom Group in Specific Chemical Environments and Reaction Conditions

Advantages:

Racemization Suppression: The primary advantage of the pi-Bom group is its effectiveness in preventing racemization of the histidine residue during activation and coupling, a critical issue especially in base-mediated coupling methods. tu-darmstadt.deresearchgate.net By protecting the Nπ-position, it blocks the key pathway for epimerization. nih.gov

Stability: The Bom group is completely stable to the basic and nucleophilic conditions sometimes encountered in peptide synthesis. researchgate.net It is also stable to the repeated mild acid treatments (TFA) used for Nα-Boc deprotection, ensuring its integrity throughout the synthesis. researchgate.net

Compatibility: It is fully compatible with the widely used Boc/Bzl SPPS strategy, integrating seamlessly with other benzyl-type side-chain protecting groups. ug.edu.pl The derivatives often have convenient physical properties for synthesis. researchgate.net

Limitations:

Harsh Final Cleavage: A significant limitation is that the Bom group requires very strong acids like HF or TFMSA for its removal. researchgate.net These are highly corrosive and hazardous reagents that can potentially lead to other side reactions on the peptide.

Formaldehyde (B43269) Formation: The most notable side reaction associated with the Bom group (and its analogue, Bum) is the release of formaldehyde during acidolytic cleavage. ug.edu.plresearchgate.net This can cause undesirable modifications. For instance, if the N-terminal residue of the peptide is cysteine, the released formaldehyde can react with it to form a thiazolidine (B150603) ring, an unwanted byproduct. ug.edu.plresearchgate.net This necessitates the use of specific scavengers in the cleavage cocktail to trap the formaldehyde. researchgate.net

Emerging Research Avenues and Future Prospects for Boc His Pi Bom Ome . Hcl Chemistry

Development of Greener and More Sustainable Synthetic Pathways for the Compound

The principles of green chemistry are increasingly influencing the synthesis of fine chemicals, including protected amino acids. A major focus is the reduction of hazardous solvents and reagents, and the improvement of atom economy. rsc.org

Key Research Directions:

Solvent Replacement: Traditional peptide synthesis often relies on solvents like dimethylformamide (DMF), which are facing increasing scrutiny due to toxicity concerns. Researchers are investigating the use of more environmentally benign solvents. rsc.org Recent studies have demonstrated successful peptide synthesis, including the incorporation of histidine derivatives, in greener solvents. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and the potential for solvent-free conditions. nih.govrsc.org This technology is being explored for the synthesis of peptides containing complex residues like protected histidine. nih.gov

Improving Atom Economy: The use of protecting groups, while necessary, inherently lowers the atom economy of a synthetic process. rsc.org Strategies to minimize the number of protection/deprotection steps or to use protecting groups that are more easily removed and recycled are being investigated. For instance, the development of protocols that allow for the use of side-chain unprotected histidine under specific coupling conditions can significantly improve the sustainability of peptide synthesis. rsc.orgnih.gov

Table 1: Comparison of Traditional vs. Greener Peptide Synthesis Approaches

FeatureTraditional SynthesisGreener/Sustainable Synthesis
Solvents Dimethylformamide (DMF), Dichloromethane (B109758) (DCM)Greener alternatives, Neat (solvent-free) conditions
Energy Input Conventional heatingMicrowave irradiation
Atom Economy Lower due to extensive use of protecting groupsHigher through minimal protection strategies
Waste Generation Higher volume of solvent and reagent wasteReduced waste streams

Exploration of Novel and Milder Deprotection Strategies

The selective removal of protecting groups is a cornerstone of successful peptide synthesis. researchgate.net The Boc group is typically removed under acidic conditions, while the Bom group requires different, often harsher, methods. smolecule.comamericanpeptidesociety.org The development of milder deprotection strategies is crucial to avoid degradation of the growing peptide chain and to ensure compatibility with other sensitive functional groups. americanpeptidesociety.org

Current Research Focus:

Mild Acidolysis for Boc Removal: While trifluoroacetic acid (TFA) is standard for Boc deprotection, research is ongoing to find even milder acidic conditions or alternative reagents that are less corrosive and easier to handle. americanpeptidesociety.orgrsc.orguwec.edu For example, methods using oxalyl chloride in methanol (B129727) have been reported for the mild deprotection of the N-Boc group. rsc.org

Orthogonal Deprotection: The concept of "orthogonality" in protecting groups is key. researchgate.net This means that each type of protecting group can be removed by a specific chemical mechanism without affecting the others. researchgate.net Research into new protecting groups for the histidine imidazole (B134444) side chain that are orthogonal to the Boc group and can be removed under very mild conditions is an active area. This allows for more complex and selective modifications of the peptide. nih.gov

Enzymatic Deprotection: A long-term goal in green peptide chemistry is the use of enzymes for the selective removal of protecting groups. This approach offers unparalleled mildness and specificity but is currently in the early stages of development for compounds like Boc-His(pi-Bom)-OMe · HCl.

Adaptations for Automated and High-Throughput Peptide Synthesis Methodologies

The demand for large numbers of peptides for screening and drug discovery has driven the development of automated and high-throughput synthesis platforms. peptide2.comnih.gov Adapting the chemistry of protected amino acids like Boc-His(pi-Bom)-OMe · HCl for these systems is essential. libretexts.orgwuxiapptec.com

Key Adaptations and Research:

Solid-Phase Peptide Synthesis (SPPS): Boc-His(pi-Bom)-OMe · HCl is well-suited for Boc-based SPPS. smolecule.comlibretexts.org In this method, the growing peptide chain is anchored to a solid resin support, simplifying the purification process after each coupling and deprotection cycle. bachem.comcore.ac.uk Robotic synthesizers can automate these repetitive steps, enabling the rapid production of many peptides. libretexts.orgbachem.com

High-Throughput Screening: High-throughput synthesis allows for the parallel production of hundreds or even thousands of different peptides. wuxiapptec.comjpt.com This is invaluable for creating peptide libraries to screen for biological activity. wuxiapptec.com The consistent quality and reactivity of building blocks like Boc-His(pi-Bom)-OMe · HCl are critical for the success of these large-scale syntheses.

Microwave-Assisted SPPS: The integration of microwave technology into automated synthesizers has significantly reduced cycle times in SPPS. biorxiv.org Optimized protocols are being developed to incorporate challenging amino acids, including protected histidines, efficiently under microwave conditions. biorxiv.org

Table 2: Features of Modern Peptide Synthesis Platforms

PlatformKey FeaturesRelevance for Boc-His(pi-Bom)-OMe . HCl
Automated SPPS Robotic handling of reagents and washing steps, high yield, simplified purification. libretexts.orgbachem.comEnables routine, efficient incorporation into peptide sequences.
High-Throughput Synthesis Parallel synthesis of large peptide libraries. wuxiapptec.comjpt.comFacilitates the creation of diverse peptide collections for screening.
Microwave-Assisted SPPS Accelerated reaction times, improved coupling efficiency. biorxiv.orgAllows for faster synthesis of peptides containing this derivative.

Potential in Designing Chemically Modified Amino Acids for Advanced Synthetic Applications and Research Tools

The imidazole side chain of histidine plays a vital role in the structure and function of many proteins and peptides, participating in catalysis and metal ion coordination. smolecule.comrsc.org Boc-His(pi-Bom)-OMe · HCl serves as a starting point for creating chemically modified histidine analogs, which are powerful tools for biochemical research and drug design. rsc.orgnii.ac.jp

Emerging Applications:

Site-Specific Protein Modification: By incorporating a uniquely modified histidine into a peptide sequence, that position can be targeted for specific chemical reactions. This allows for the attachment of labels, crosslinkers, or other functional moieties to proteins. nii.ac.jpresearchgate.net Recent methods have explored visible-light-promoted C-H alkylation of the histidine imidazole ring for chemoselective peptide modification. acs.orgchinesechemsoc.org

Probing Enzyme Mechanisms: Replacing a natural histidine with a synthetic analog can help elucidate its role in an enzyme's active site. rsc.org By altering the electronic or steric properties of the imidazole ring, researchers can study its contribution to catalysis.

Developing Novel Peptidomimetics: Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved properties like enhanced stability or bioavailability. nih.gov Synthetically modified histidines can be incorporated into these structures to create novel therapeutic candidates. nih.gov For example, studies have shown that modifying the C-2 position of the histidine ring can lead to potent antimicrobial agents. nih.gov

The continued exploration of these research avenues will undoubtedly expand the utility of Boc-His(pi-Bom)-OMe · HCl and its derivatives, paving the way for new discoveries in peptide chemistry, chemical biology, and medicine.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Boc-His(pi-Bom)-OMe · HCl, and how can its purity be validated post-synthesis?

  • Classification : Synthesis and Characterization
  • Methodological Answer :

  • Synthesis : Start with Boc-His(Boc)-OH·DCHA salt (evidenced in commercial catalogs like Kanto Reagents) . Suspend the DCHA salt in ethyl acetate, wash with ice-cold phosphoric acid (10% m/m) to remove the cyclohexylamine counterion, and isolate the free Boc-protected intermediate via solvent evaporation . Introduce the pi-Bom (pi-benzyloxymethyl) group using benzyloxymethyl chloride under basic conditions (e.g., DIEA in DMF), followed by methyl esterification (e.g., HCl/MeOH) .
  • Purification : Use flash chromatography (silica gel, gradient elution with EtOAc/hexane) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
  • Purity Validation : Confirm via HPLC (≥95% purity), ¹H/¹³C NMR (absence of residual solvent peaks), and mass spectrometry (ESI-MS to verify molecular ion) .

Q. How should researchers design stability studies for Boc-His(pi-Bom)-OMe · HCl under varying storage conditions?

  • Classification : Stability and Storage
  • Methodological Answer :

  • Experimental Design : Prepare aliquots stored at -20°C (recommended for long-term stability ), 4°C, and room temperature (25°C). Monitor degradation over 0, 1, 3, and 6 months using HPLC.
  • Stress Testing : Expose samples to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions for 24 hours to identify labile functional groups (e.g., Bom group hydrolysis) .
  • Data Interpretation : Quantify degradation products (e.g., free histidine or benzyl alcohol derivatives) and calculate half-life (t₁/₂) using first-order kinetics .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of Boc-His(pi-Bom)-OMe · HCl while minimizing side reactions (e.g., over-alkylation or ester hydrolysis)?

  • Classification : Reaction Optimization
  • Methodological Answer :

  • Parameter Screening : Use Design of Experiments (DoE) to test variables: reaction temperature (0–25°C), equivalents of benzyloxymethyl chloride (1.2–2.0 eq), and base (DIEA vs. NMM). Monitor via TLC or inline FTIR .
  • Mitigation Strategies : For over-alkylation, employ low-temperature (-10°C) and slow reagent addition. For ester hydrolysis, avoid aqueous workup; instead, use anhydrous MgSO₄ for drying .
  • Yield Improvement : Isolate intermediates (e.g., Boc-His(pi-Bom)-OH) before esterification to reduce competing reactions. Report yields relative to theoretical maxima (e.g., 65–75% after optimization) .

Q. What strategies are recommended for resolving contradictory spectral data (e.g., NMR vs. MS) during structural confirmation of Boc-His(pi-Bom)-OMe · HCl?

  • Classification : Data Contradiction Analysis
  • Methodological Answer :

  • NMR Discrepancies : If ¹H NMR shows unexpected peaks, compare with simulated spectra (e.g., ChemDraw) or run 2D NMR (COSY, HSQC) to assign ambiguous signals. Check for rotameric forms of the histidine side chain .
  • MS Anomalies : If molecular ion ([M+H]⁺) deviates from expected m/z, confirm isotopic pattern (e.g., Cl⁻ adducts in ESI-MS) or perform HRMS (Orbitrap/TOF) for accurate mass .
  • Cross-Validation : Cross-reference with IR (amide I/II bands) and elemental analysis (C, H, N % within 0.4% of theoretical) .

Q. How can computational modeling guide the design of Boc-His(pi-Bom)-OMe · HCl derivatives with enhanced enzymatic stability?

  • Classification : Computational Chemistry
  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate the compound’s interaction with proteases (e.g., trypsin) to identify cleavage-prone regions. Modify the Bom group’s steric bulk to hinder enzyme access .
  • DFT Calculations : Calculate bond dissociation energies (BDEs) for the pi-Bom group to predict hydrolysis susceptibility under physiological pH .
  • Validation : Synthesize derivatives (e.g., pi-Pac or trityl-protected analogs) and compare experimental half-lives with computational predictions .

Methodological Resources

  • Synthesis Protocols : Refer to Kanto Reagents’ catalog for Boc-protected precursors and peer-reviewed procedures for DCHA salt purification .
  • Analytical Standards : Follow Beilstein Journal guidelines for NMR/MS data reporting .
  • Computational Tools : Use Gaussian or Schrödinger Suite for MD/DFT studies, citing primary literature for force field parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.